

Physical and chemical properties of 2-(3,5-Dichlorophenyl)propan-2-amine

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Compound of Interest

Compound Name: 2-(3,5-Dichlorophenyl)propan-2-amine

Cat. No.: B1588995

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An In-depth Technical Guide to 2-(3,5-Dichlorophenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2-(3,5-Dichlorophenyl)propan-2-amine** (CAS No: 129960-45-8). This compound, a dichlorinated derivative of the 2-phenylpropan-2-amine scaffold, presents a unique structure of interest for applications in medicinal chemistry, agrochemical synthesis, and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from supplier specifications, predictive models, and detailed analysis of structurally analogous compounds to offer a robust and scientifically grounded resource. Included are detailed protocols for its plausible synthesis and characteristic chemical transformations, alongside an in-depth analysis of its expected spectroscopic signatures. This document is intended to serve as a foundational reference for professionals engaged in the research and development of novel chemical entities.

Introduction and Molecular Structure

2-(3,5-Dichlorophenyl)propan-2-amine is a primary amine characterized by a sterically hindered tertiary alkylamine moiety attached to a 3,5-dichlorinated phenyl ring. This substitution pattern imparts a distinct combination of lipophilicity, steric bulk, and electronic properties that are of significant interest in the design of bioactive molecules. The presence of the dichlorophenyl group can influence metabolic stability and receptor binding interactions, while the tertiary alkylamine scaffold provides a key site for further chemical modification. The chiral nature of similar compounds suggests that **2-(3,5-Dichlorophenyl)propan-2-amine** could be a valuable intermediate in the development of enantiomerically pure drugs.^[1]

Molecular Structure Diagram:

Caption: Molecular structure of **2-(3,5-Dichlorophenyl)propan-2-amine**.

Physical and Chemical Properties

Direct experimental data for many of the physical properties of **2-(3,5-Dichlorophenyl)propan-2-amine** are not readily available in peer-reviewed literature. The following table summarizes available information from chemical suppliers and provides estimated values based on structurally related compounds.

Property	Value/Information	Source/Basis
CAS Number	129960-45-8	[2]
Molecular Formula	C ₉ H ₁₁ Cl ₂ N	[2]
Molecular Weight	204.10 g/mol	[2]
Physical Form	Liquid at room temperature	[2][3]
Boiling Point	Predicted: 249.7 ± 25.0 °C at 760 mmHg	Chemical Suppliers
Solubility	Expected to be soluble in organic solvents like alcohols, ethers, and benzene.[4][5] Limited solubility in water is anticipated due to the hydrophobic dichlorophenyl and tertiary alkyl groups, though it can form hydrogen bonds.[1][6]	Analogous Amines
pKa (of conjugate acid)	Estimated: 9-10	Based on typical pKa values for primary amines and considering the electron-withdrawing effects of the dichlorophenyl group.[7][8]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	[2]

Spectroscopic Profile (Predicted)

No publicly available experimental spectra for **2-(3,5-Dichlorophenyl)propan-2-amine** have been identified. The following predictions are based on the analysis of its structural motifs and comparison with analogous compounds.

¹H NMR Spectroscopy

- **Aromatic Protons (Ar-H):** Two signals are expected in the aromatic region (δ 7.0-7.5 ppm). One signal, a triplet (or more accurately, a triplet-like singlet due to small coupling constants), will correspond to the proton at the C4 position. The other signal, a doublet (or a narrow multiplet), will correspond to the two equivalent protons at the C2 and C6 positions.
- **Amine Protons (-NH₂):** A broad singlet is expected, the chemical shift of which can vary significantly (typically δ 1.0-3.0 ppm) depending on the solvent and concentration. This signal will disappear upon the addition of D₂O.
- **Methyl Protons (-CH₃):** A sharp singlet corresponding to the six equivalent protons of the two methyl groups is anticipated, likely in the δ 1.2-1.7 ppm range.

¹³C NMR Spectroscopy

- **Aromatic Carbons:** Four signals are expected for the aromatic carbons. The carbon attached to the propan-2-amine group (C1) will be a quaternary signal. The two carbons bearing chlorine atoms (C3 and C5) will be downfield. The carbon at the C4 position and the two equivalent carbons at C2 and C6 will also produce distinct signals.
- **Aliphatic Carbons:** Two signals are expected. A quaternary carbon signal for the carbon bearing the amine and methyl groups (C α), and a signal for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

As a primary amine, **2-(3,5-Dichlorophenyl)propan-2-amine** is expected to exhibit the following characteristic IR absorption bands:

Wavenumber (cm ⁻¹)	Vibration	Expected Appearance
3450 - 3350	N-H Asymmetric Stretch	Sharp, medium intensity
3350 - 3250	N-H Symmetric Stretch	Sharp, medium intensity
~1600	N-H Scissoring (Bending)	Medium to strong, sharp
1250 - 1020	C-N Stretch	Medium to weak
~800-700	C-Cl Stretch	Strong
Aromatic C-H and C=C stretches will also be present in their characteristic regions.		

Source: Based on general principles of IR spectroscopy for primary amines.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak $[M]^+$ at m/z 203/205/207 (reflecting the isotopic distribution of two chlorine atoms) would be expected. A prominent fragmentation pathway would likely involve the loss of a methyl radical ($\bullet\text{CH}_3$) to form a stable benzylic cation at m/z 188/190/192, which could be the base peak. Further fragmentation of the aromatic ring is also possible.

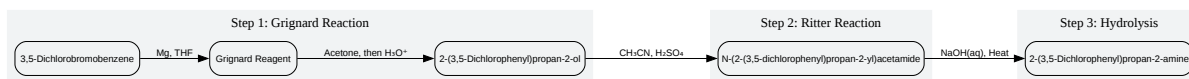
Synthesis Methodologies

The synthesis of the sterically hindered **2-(3,5-Dichlorophenyl)propan-2-amine** can be approached through several established synthetic routes for tertiary alkylamines. Two plausible and robust methods are the Ritter reaction and the Leuckart reaction.

Synthesis via the Ritter Reaction

The Ritter reaction provides a direct route to α,α -disubstituted amines from the corresponding alcohol or alkene.[\[12\]](#)

Ritter Reaction Workflow:



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Caption: Plausible synthetic workflow via the Ritter reaction.

Experimental Protocol (Ritter Reaction):

Step 1: Synthesis of 2-(3,5-Dichlorophenyl)propan-2-ol

- To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).
- Add a small crystal of iodine and a few drops of 3,5-dichlorobromobenzene in anhydrous tetrahydrofuran (THF).
- Once the Grignard reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 3,5-dichlorobromobenzene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux.
- After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
- Cool the reaction mixture to 0 °C and add a solution of acetone (1.2 eq) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 2 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether (3x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, which can be purified by column chromatography or used directly in the next step.

Step 2 & 3: Ritter Reaction and Hydrolysis

- To a solution of 2-(3,5-dichlorophenyl)propan-2-ol (1.0 eq) in acetonitrile (5-10 eq), cool the mixture to 0 °C.
- Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting alcohol.
- Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide.
- To the crude amide, add a 10% aqueous solution of sodium hydroxide and heat to reflux for 4-8 hours until hydrolysis is complete (monitored by TLC).
- Cool the reaction mixture and extract with dichloromethane (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to afford **2-(3,5-dichlorophenyl)propan-2-amine**.

Synthesis via the Leuckart Reaction

The Leuckart reaction offers an alternative route via reductive amination of a suitable ketone using ammonium formate or formamide.^{[13][14][15]}

Experimental Protocol (Leuckart Reaction):

- In a round-bottom flask equipped with a reflux condenser, combine 1-(3,5-dichlorophenyl)ethan-1-one (1.0 eq) and ammonium formate (5-7 eq).
- Heat the mixture to 160-180 °C and maintain this temperature for 4-8 hours. The reaction should be monitored by TLC or GC-MS.
- Cool the reaction mixture and add concentrated hydrochloric acid (5 eq).
- Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate formamide.
- Cool the reaction mixture to room temperature and basify with a concentrated aqueous solution of sodium hydroxide until pH > 12.
- Extract the aqueous layer with diethyl ether (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography.

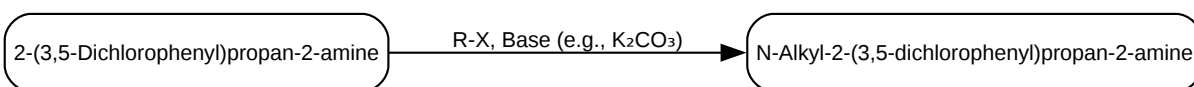
Chemical Reactivity

The chemical reactivity of **2-(3,5-dichlorophenyl)propan-2-amine** is primarily dictated by the nucleophilic primary amine and the electron-deficient aromatic ring.

N-Alkylation

The primary amine can undergo N-alkylation with alkyl halides or through reductive amination with aldehydes or ketones. Due to the steric hindrance around the nitrogen atom, these reactions may require more forcing conditions (e.g., higher temperatures, stronger bases, or specialized catalysts) compared to less hindered amines.

N-Alkylation Workflow:



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Caption: General scheme for N-alkylation.

Electrophilic Aromatic Substitution

The 3,5-dichloro substitution pattern deactivates the aromatic ring towards electrophilic aromatic substitution. The two chlorine atoms are ortho, para-directing but deactivating, while the tertiary alkyl group is weakly activating and ortho, para-directing. The combined effect of these groups will direct incoming electrophiles to the C4 and C6 positions. However, the steric bulk of the 2-aminopropyl group will likely favor substitution at the less hindered C4 position. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require forcing conditions.^{[16][17][18]}

Safety and Handling

2-(3,5-Dichlorophenyl)propan-2-amine should be handled with appropriate safety precautions in a well-ventilated fume hood. It is presumed to be toxic, and as an amine, it can be irritating to the skin, eyes, and respiratory system.^[19] The presence of chlorine atoms may enhance these effects. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[2]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).^[2]

Applications and Future Directions

2-(3,5-Dichlorophenyl)propan-2-amine is a valuable building block for the synthesis of more complex molecules. Its potential applications include:

- Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents targeting the central nervous system, based on its structural similarity to other psychoactive compounds. It has been investigated for its potential to inhibit cytochrome P450 enzymes, which is relevant for studying drug metabolism.[19]
- Agrochemicals: Its structure may be incorporated into new herbicides and plant growth regulators.[1]
- Materials Science: The aromatic and amine functionalities could be utilized in the synthesis of specialized polymers or other advanced materials.[19]

Further research into the biological activity of this compound and its derivatives, as well as the development of efficient and scalable synthetic routes, will be crucial for unlocking its full potential.

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